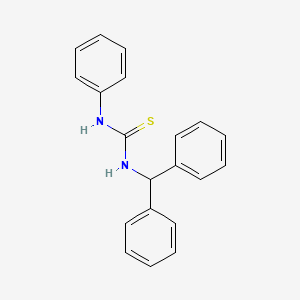![molecular formula C23H25NO2 B5775865 N-(3,4-dimethylphenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5775865.png)
N-(3,4-dimethylphenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide, commonly known as DMH-11, is a selective androgen receptor modulator (SARM) that has gained attention in the scientific community for its potential applications in various fields, including cancer research, osteoporosis treatment, and muscle wasting therapy.
科学研究应用
DMH-11 has been studied for its potential applications in various fields, including cancer research, osteoporosis treatment, and muscle wasting therapy. In cancer research, DMH-11 has been shown to inhibit the growth of prostate cancer cells by selectively targeting androgen receptors. In osteoporosis treatment, DMH-11 has been shown to increase bone density and improve bone strength by selectively activating androgen receptors in bone tissue. In muscle wasting therapy, DMH-11 has been shown to increase muscle mass and strength by selectively activating androgen receptors in skeletal muscle tissue.
作用机制
DMH-11 selectively targets androgen receptors, which are proteins found in various tissues throughout the body, including the prostate, bone, and skeletal muscle. When DMH-11 binds to androgen receptors, it activates a signaling pathway that leads to increased protein synthesis and muscle growth, as well as increased bone density and strength. DMH-11 also inhibits the growth of prostate cancer cells by blocking the androgen receptor signaling pathway.
Biochemical and Physiological Effects:
DMH-11 has been shown to have several biochemical and physiological effects, including increased muscle mass and strength, increased bone density and strength, and inhibition of prostate cancer cell growth. DMH-11 has also been shown to have minimal effects on other tissues in the body, such as the liver and kidneys, which can be a limiting factor for other androgen receptor modulators.
实验室实验的优点和局限性
One advantage of DMH-11 for lab experiments is its selective targeting of androgen receptors, which allows for specific activation or inhibition of these receptors in various tissues. This can provide insights into the role of androgen receptors in different physiological processes. However, one limitation of DMH-11 is its limited availability and high cost, which can make it difficult to conduct large-scale experiments.
未来方向
There are several future directions for DMH-11 research, including further studies on its potential applications in cancer research, osteoporosis treatment, and muscle wasting therapy. Additionally, there is a need for more studies on the long-term effects of DMH-11 use, as well as its potential interactions with other medications. Finally, there is a need for the development of more selective and cost-effective androgen receptor modulators for use in research and clinical settings.
合成方法
DMH-11 is synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenylacetic acid with ethyl bromoacetate to form 3,4-dimethylphenyl-2-bromoethylacetate. This intermediate is then reacted with cyclohexylmagnesium bromide to yield 3,4-dimethylphenyl-2-cyclohexylethylacetate. The final step involves the reaction of this intermediate with 4-[(1-hydroxycyclohexyl)ethynyl]benzoyl chloride to form DMH-11.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-17-6-11-21(16-18(17)2)24-22(25)20-9-7-19(8-10-20)12-15-23(26)13-4-3-5-14-23/h6-11,16,26H,3-5,13-14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEGDLZPKOPHCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C#CC3(CCCCC3)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5775786.png)
![{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5775793.png)

![{5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5775811.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea](/img/structure/B5775818.png)

![2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5775833.png)
![3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5775839.png)

![1-[4-(allyloxy)-3-methoxyphenyl]-1-propanone oxime](/img/structure/B5775859.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5775862.png)


![3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide](/img/structure/B5775876.png)